molecular formula C22H24N2O2 B11047251 1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11047251
M. Wt: 348.4 g/mol
InChI Key: YMWPXBVLFPTGOZ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with a 4-methylphenyl group and a 4-phenylpiperidin-1-yl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with 4-Methylphenyl Group:

    Attachment of the 4-Phenylpiperidin-1-yl Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Both electrophilic and nucleophilic substitution reactions are common, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest in biochemical research.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing, with a focus on identifying the precise molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione stands out due to its unique structural features and reactivity. Similar compounds include:

    This compound analogs: These compounds share a similar core structure but differ in the substituents attached to the core.

    Other pyrrolidine-2,5-dione derivatives: These compounds have different substituents on the pyrrolidine-2,5-dione core, leading to variations in their chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H24N2O2/c1-16-7-9-19(10-8-16)24-21(25)15-20(22(24)26)23-13-11-18(12-14-23)17-5-3-2-4-6-17/h2-10,18,20H,11-15H2,1H3

InChI Key

YMWPXBVLFPTGOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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